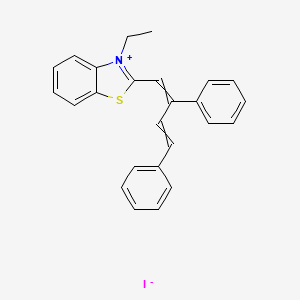
6,7-Di(propan-2-yl)dodeca-4,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Di(propan-2-yl)dodeca-4,8-diene is an organic compound with the molecular formula C16H30 It is characterized by the presence of two isopropyl groups attached to a dodecadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Di(propan-2-yl)dodeca-4,8-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodeca-4,8-diene and isopropyl halides.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the dodecadiene, followed by the addition of isopropyl halides.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Di(propan-2-yl)dodeca-4,8-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the isopropyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the isopropyl groups.
Wissenschaftliche Forschungsanwendungen
6,7-Di(propan-2-yl)dodeca-4,8-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Di(propan-2-yl)dodeca-4,8-diene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Di(propan-2-yl)dodeca-4,8-diene: Unique due to the presence of two isopropyl groups.
6,7-Di(methyl)dodeca-4,8-diene: Similar structure but with methyl groups instead of isopropyl groups.
6,7-Di(ethyl)dodeca-4,8-diene: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of isopropyl groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
95658-01-8 |
|---|---|
Molekularformel |
C18H34 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
6,7-di(propan-2-yl)dodeca-4,8-diene |
InChI |
InChI=1S/C18H34/c1-7-9-11-13-17(15(3)4)18(16(5)6)14-12-10-8-2/h11-18H,7-10H2,1-6H3 |
InChI-Schlüssel |
JIKZBBWLKRWLAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(C(C)C)C(C=CCCC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)




![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)



